GLP-1R modulator C16 is a synthetic compound designed to enhance the binding affinity of glucagon-like peptide 1 receptor (GLP-1R) agonists, particularly glucagon-like peptide 4. This compound has gained attention in pharmacology for its potential therapeutic applications in metabolic disorders, including type 2 diabetes.
GLP-1R modulator C16 is classified as a small molecule modulator that acts on the GLP-1 receptor, a member of the class B G protein-coupled receptor family. The compound's chemical formula is , with a molecular weight of approximately 408.89 g/mol. Its CAS number is 875005-43-9, indicating its unique identity in chemical databases. The compound is available in various quantities for research purposes, typically stored at low temperatures to maintain stability .
The synthesis of GLP-1R modulator C16 involves several steps typical of organic synthesis, including the formation of key intermediates and the final assembly of the compound. While specific synthesis protocols for C16 are not detailed in the available literature, similar compounds often utilize solid-phase peptide synthesis or solution-phase synthesis techniques, which involve coupling various amino acids and functional groups.
The technical details likely include:
The molecular structure of GLP-1R modulator C16 reveals a complex arrangement that allows for its interaction with the GLP-1 receptor. The structural data indicates that it contains a palmitoyl group (a 16-carbon acyl chain) linked via a gamma carboxylate spacer, which plays a crucial role in receptor binding and activation .
Key features of the molecular structure include:
The interactions between GLP-1R modulator C16 and its target receptor involve several chemical reactions, primarily non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These reactions are critical for stabilizing the ligand-receptor complex.
Technical details may include:
GLP-1R modulator C16 functions as a positive allosteric modulator, enhancing the efficacy of endogenous GLP-1 by stabilizing its active conformation upon binding to GLP-1R. This modulation leads to increased intracellular cyclic adenosine monophosphate levels, promoting insulin secretion in response to glucose levels .
Key aspects of its mechanism include:
GLP-1R modulator C16 exhibits several notable physical and chemical properties:
Relevant data may include:
The primary applications of GLP-1R modulator C16 are in pharmacological research and drug development targeting metabolic diseases such as type 2 diabetes. Its ability to enhance GLP-1 receptor activity positions it as a potential candidate for developing new therapies aimed at improving glycemic control.
Applications include:
Research into this compound could also extend to exploring its effects on weight management and cardiovascular health due to the multifaceted role of GLP-1 signaling in these areas .
The glucagon-like peptide-1 receptor (GLP-1R) belongs to the class B family of G protein-coupled receptors (GPCRs), characterized by a seven-transmembrane helical domain and a large extracellular N-terminus crucial for ligand binding [3] [4]. This receptor structure facilitates complex interactions with endogenous ligands and synthetic agonists through multiple binding domains. The extracellular domain of GLP-1R contains six conserved cysteine residues that form three disulfide bonds, creating a stable structure for ligand recognition [3]. Upon activation, GLP-1R undergoes conformational changes that enable coupling with intracellular G proteins, primarily Gαs, initiating downstream signaling cascades [4] [7].
GLP-1R exhibits widespread tissue distribution beyond pancreatic islets, including expression in the central nervous system (hypothalamus, brainstem), cardiovascular endothelium, gastrointestinal tract, and immune cells [3] [6]. This broad expression pattern underpins the receptor's pleiotropic physiological effects. The receptor's activation dynamics involve complex allosteric modulation and receptor dimerization, which can influence signaling bias and trafficking [3]. Following agonist binding, GLP-1R internalization occurs via clathrin-coated pits, a process regulated by β-arrestins that contributes to both signal propagation and desensitization mechanisms [4] [8].
Table 1: Structural and Functional Domains of GLP-1 Receptor
Domain | Structural Features | Functional Role |
---|---|---|
N-terminal Extracellular Domain | ~120 amino acids with three conserved disulfide bonds | Primary ligand binding determinants; mediates initial peptide recognition |
Transmembrane Domain | 7 α-helices with conserved proline residues | Transduces conformational changes; G-protein coupling interface |
Intracellular Loops | Variable length connecting transmembrane helices | Mediates G-protein coupling specificity and efficiency |
C-terminal Tail | Phosphorylation sites and PDZ-binding motifs | Regulates receptor internalization and arrestin recruitment |
GLP-1R activation exerts multimodal glucose regulation through pancreatic and extrapancreatic mechanisms. In pancreatic β-cells, GLP-1 binding stimulates glucose-dependent insulin secretion through cAMP-PKA and EPAC2 signaling pathways, which enhance intracellular calcium mobilization and exocytosis of insulin granules [2] [5]. This glucose-dependent mechanism significantly reduces hypoglycemia risk compared to insulin secretagogues like sulfonylureas. Simultaneously, GLP-1R activation suppresses glucagon secretion from pancreatic α-cells during hyperglycemia, further contributing to normoglycemia [1] [5].
The extrapancreatic effects include delayed gastric emptying mediated through vagal afferent signaling and direct action on gastric smooth muscle, which reduces postprandial glucose excursions [5] [7]. In the central nervous system, GLP-1R activation in hypothalamic nuclei (particularly arcuate nucleus POMC neurons) promotes satiety and reduces appetite through interconnected neural circuits [7]. Additionally, GLP-1R signaling in hepatocytes indirectly improves hepatic glucose production through reduced glucagon action and enhanced insulin sensitivity [1] [6]. Long-term metabolic benefits include enhanced β-cell function through promotion of β-cell proliferation, neogenesis, and inhibition of apoptosis, thereby preserving functional β-cell mass [3] [6].
In type 2 diabetes mellitus (T2DM), the incretin effect—accounting for 50-70% of postprandial insulin secretion in healthy individuals—is significantly diminished to approximately 20-30% [1] [7]. This defect stems from multiple factors including reduced GLP-1 secretion, impaired GLP-1R signaling, and increased GLP-1 degradation. While fasting GLP-1 levels (10-20 pM) and postprandial peaks (≈80 pM) remain relatively normal in most T2DM patients [1], receptor desensitization and impaired downstream signaling significantly contribute to pathophysiology [6] [7].
Obesity induces leptin resistance in GLP-1R-expressing hypothalamic neurons, impairing central satiety signaling [7]. Additionally, chronic hyperglycemia induces a signaling switch in β-cells where GIP loses insulinotropic efficacy while GLP-1 retains activity due to its ability to activate both Gs and Gq pathways [7]. This differential signaling explains why GLP-1-based therapies remain effective in T2DM despite incretin dysfunction. Furthermore, GLP-1R dysregulation in adipose tissue contributes to impaired lipid metabolism, reducing adiponectin secretion and promoting ectopic fat deposition [1] [6]. These pathological changes create a self-perpetuating cycle of metabolic deterioration that accelerates diabetes progression.
Native GLP-1 has an extremely short plasma half-life (1-2 minutes) due to rapid degradation by dipeptidyl peptidase-4 (DPP-4) and renal clearance [3] [4]. This pharmacokinetic limitation necessitates continuous infusion for therapeutic efficacy, making native peptide clinically impractical. The development of enzyme-resistant analogs addresses this limitation through strategic molecular modifications: (1) amino acid substitutions at DPP-4 cleavage sites (position 8), (2) fatty acid acylation for albumin binding, and (3) fusion with IgG-Fc fragments or encapsulation in sustained-release formulations [3] [6].
Beyond pharmacokinetic enhancement, signaling bias optimization represents a novel therapeutic strategy. Different GLP-1R agonists exhibit preferential activation of specific downstream pathways (cAMP/PKA vs. β-arrestin recruitment), influencing both efficacy and side effect profiles [8]. Furthermore, polymorphic variations in GLP-1R (e.g., rs6923761, rs3765467) affect receptor trafficking and signaling efficiency, highlighting the need for personalized therapeutic approaches [8]. The emergence of dual and triple agonists targeting GLP-1R, GIPR, and GCGR demonstrates synergistic metabolic benefits exceeding single-receptor activation [3] [7]. These scientific advances provide the foundation for next-generation modulators like C16 with optimized therapeutic profiles.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7